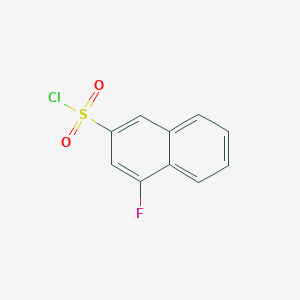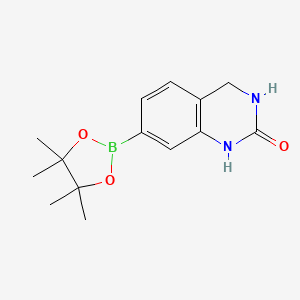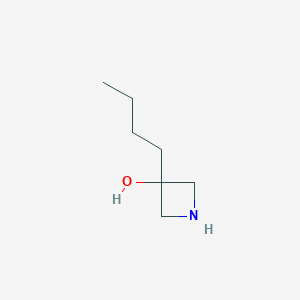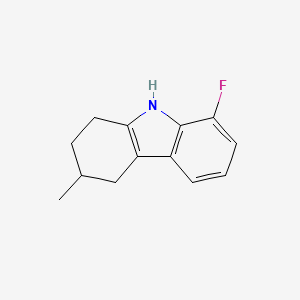
3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with an isopropyl group, a methylamino group, and a propanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl halide (e.g., isopropyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Introduction of Methylamino Group: The resulting intermediate is reacted with methylamine to introduce the methylamino group.
Formation of Propanamide Moiety: Finally, the compound is acylated with a suitable acylating agent such as propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the imidazole ring or the amide group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-(1H-Imidazol-1-yl)ethanamine: A simpler imidazole derivative with similar biological properties.
3-(1H-Imidazol-1-yl)propanamide: Another imidazole derivative with a different substitution pattern.
2-(Methylamino)propanamide: A compound with a similar amide structure but lacking the imidazole ring.
Uniqueness
3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole ring and the methylamino group allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC 名称 |
2-(methylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)10-13-4-5-14(10)6-8(12-3)9(11)15/h4-5,7-8,12H,6H2,1-3H3,(H2,11,15) |
InChI 键 |
QCKJNHRLAKCZPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=CN1CC(C(=O)N)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)




![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)

![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)

![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
